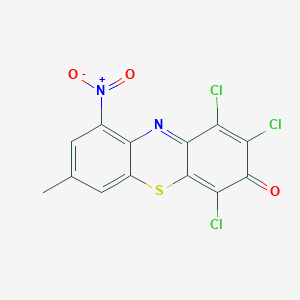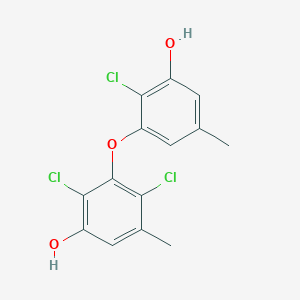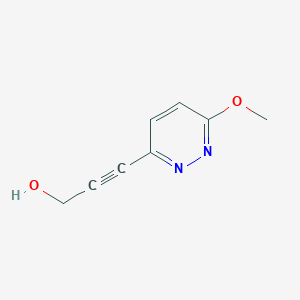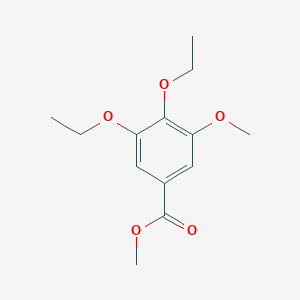
9,13-Pentadecadien-2-one, 6,10,14-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- is an organic compound with the molecular formula C18H30OThis compound is characterized by its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- typically involves the use of specific organic reactions. One common method is the aldol condensation of farnesyl acetone with appropriate reagents under controlled conditions. The reaction often requires a base catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,13-Pentadecadien-2-one, 6,10,14-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-
- 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
- Dihydrofarnesyl acetone
Uniqueness
Compared to similar compounds, 9,13-Pentadecadien-2-one, 6,10,14-trimethyl- stands out due to its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. Its distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
142889-50-7 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
6,10,14-trimethylpentadeca-9,13-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,17H,6-8,10,12-14H2,1-5H3 |
InChI Key |
INPFUDIQDUQFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)




![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)




![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)

